Cas no 2743438-12-0 (3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde)

3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde
- Z5518479716
- 3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde
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- Inchi: 1S/C10H7BrO2/c1-2-3-13-10-5-8(7-12)4-9(11)6-10/h1,4-7H,3H2
- InChI Key: WKZHBIUBCBGKMV-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=O)C=C(C=1)OCC#C
Computed Properties
- Exact Mass: 237.96294 g/mol
- Monoisotopic Mass: 237.96294 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 239.06
- XLogP3: 2.2
- Topological Polar Surface Area: 26.3
3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37299526-1.0g |
3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde |
2743438-12-0 | 95.0% | 1.0g |
$871.0 | 2025-03-18 | |
Enamine | EN300-37299526-10.0g |
3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde |
2743438-12-0 | 95.0% | 10.0g |
$3746.0 | 2025-03-18 | |
Enamine | EN300-37299526-0.25g |
3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde |
2743438-12-0 | 95.0% | 0.25g |
$431.0 | 2025-03-18 | |
Enamine | EN300-37299526-0.5g |
3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde |
2743438-12-0 | 95.0% | 0.5g |
$679.0 | 2025-03-18 | |
Enamine | EN300-37299526-5.0g |
3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde |
2743438-12-0 | 95.0% | 5.0g |
$2525.0 | 2025-03-18 | |
Aaron | AR028RRB-10g |
3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde |
2743438-12-0 | 95% | 10g |
$5176.00 | 2023-12-15 | |
Aaron | AR028RRB-100mg |
3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde |
2743438-12-0 | 95% | 100mg |
$439.00 | 2025-02-16 | |
1PlusChem | 1P028RIZ-50mg |
3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde |
2743438-12-0 | 95% | 50mg |
$303.00 | 2023-12-18 | |
1PlusChem | 1P028RIZ-10g |
3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde |
2743438-12-0 | 95% | 10g |
$4692.00 | 2023-12-18 | |
Aaron | AR028RRB-50mg |
3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde |
2743438-12-0 | 95% | 50mg |
$303.00 | 2025-02-16 |
3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde Related Literature
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
Additional information on 3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde
3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde: A Comprehensive Overview
3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde, also known by its CAS number CAS No. 2743438-12-0, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a bromine atom at the 3-position of the benzene ring and a propargyloxy group at the 5-position, along with an aldehyde functional group. Its structure makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules with intricate architectures.
The synthesis of 3-Bromo-5-(propargyloxy)benzaldehyde has been extensively studied, with researchers exploring various methodologies to optimize its preparation. Recent advancements have focused on using catalytic systems to enhance reaction efficiency and selectivity. For instance, the use of transition metal catalysts such as palladium and copper has enabled the construction of this compound through cross-coupling reactions, which are both environmentally friendly and cost-effective.
In terms of chemical properties, 3-Bromo-5-(propargyloxy)benzaldehyde exhibits interesting reactivity due to the presence of multiple functional groups. The aldehyde group is highly reactive and can undergo various transformations, such as oxidation, reduction, and condensation reactions. The propargyloxy group, on the other hand, is known for its ability to participate in cycloaddition reactions, making it a valuable component in click chemistry strategies.
Recent studies have highlighted the potential of this compound in drug discovery. Its structure provides a platform for the development of bioactive molecules with specific pharmacological properties. For example, researchers have utilized this compound as a building block in the synthesis of anti-cancer agents and anti-inflammatory drugs. The bromine atom at the 3-position plays a crucial role in modulating the compound's biological activity, while the propargyloxy group enhances its solubility and bioavailability.
The application of 3-Bromo-5-(propargyloxy)benzaldehyde extends beyond pharmaceuticals. It has also found use in materials science, particularly in the development of advanced polymers and coatings. Its ability to undergo polymerization under mild conditions makes it an attractive candidate for creating materials with tailored properties such as high thermal stability and mechanical strength.
In conclusion, 3-Bromo-5-(propargyloxy)benzaldehyde, with its CAS number CAS No. 2743438-12-0, is a multifaceted compound that continues to captivate researchers across various disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research progresses, new applications and insights into this compound are expected to emerge, further solidifying its importance in the chemical community.
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